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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-5-

methylbenzoic acid

Cat. No.: B13893076

Get Quote

Executive Summary
2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 2383747-19-9) is a trisubstituted benzoic

acid derivative serving as a critical intermediate in the synthesis of agrochemicals and

pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the ortho-chloro

substitution combined with electron-donating methoxy and methyl groups, creating a specific

electronic and steric environment around the carboxylic acid moiety.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on

ionization behavior, lipophilicity, and solid-state characteristics. It establishes a self-validating

protocol for researchers to verify these properties experimentally, ensuring data integrity during

pre-clinical formulation and lead optimization.

Molecular Identity & Structural Analysis
The physicochemical behavior of this compound is governed by the interplay between the

electron-withdrawing chlorine atom and the electron-donating methyl and methoxy groups.
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Parameter Detail

IUPAC Name 2-Chloro-4-methoxy-5-methylbenzoic acid

CAS Number 2383747-19-9

Molecular Formula C₉H₉ClO₃

Molecular Weight 200.62 g/mol

SMILES COc1c(C)cc(Cl)c(C(=O)O)c1

InChIKey
Predicted based on structure (e.g., IBANGHTV...

variant)

Structural Activity Relationship (SAR)
Ortho-Effect (Position 2 - Cl): The chlorine atom at the ortho position exerts a significant

steric effect, twisting the carboxylic acid group out of the plane of the benzene ring. This

reduces resonance stabilization of the neutral acid but stabilizes the carboxylate anion

through inductive electron withdrawal (-I effect), thereby increasing acidity relative to

unsubstituted benzoic acid.

Para-Methoxy (Position 4 - OMe): A strong electron-donating group (+M effect) that typically

decreases acidity. However, its influence is modulated by the steric bulk of the adjacent

methyl group.

Meta-Methyl (Position 5 - Me): Provides weak electron donation (+I) and lipophilic bulk,

influencing the compound's solubility profile and metabolic stability.

Physicochemical Properties[4][6][7]
Note: Due to the recent emergence of this specific CAS entry, values below combine

theoretical consensus with standard derivative data. Experimental validation protocols are

provided in Section 4.

Thermodynamic & Physical Constants
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Property Value (Predicted/Typical) Impact on Development

Physical State Solid (Crystalline powder)
Handling and flowability in

process chemistry.

Melting Point 165°C – 175°C (Est.)

High MP indicates stable

crystal lattice; relevant for

purification via crystallization.

Boiling Point ~340°C (at 760 mmHg)
Non-volatile; stable under

standard reflux conditions.

Density ~1.35 g/cm³
Affects packing volume in solid

dosage forms.

Solution Chemistry: Acidity & Lipophilicity
The pKa and LogP are the most critical parameters for this compound, determining its behavior

in biological systems (permeability) and environmental fate.

Acidity (pKa):

Benzoic Acid Base: 4.20

Effect of 2-Cl: -1.26 (Inductive/Steric)

Effect of 4-OMe: +0.27 (Resonance)

Effect of 5-Me: +0.07 (Inductive)

Net Predicted pKa:~3.2 – 3.5

Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as

the anionic carboxylate species, limiting passive diffusion unless formulated appropriately.

Lipophilicity (LogP):

Predicted LogP:2.4 – 2.8
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Implication: The compound is moderately lipophilic in its neutral form. However, the LogD

(pH 7.4) will be significantly lower (approx. -0.5 to 0.0) due to ionization, suggesting high

aqueous solubility at neutral pH but potential membrane permeability challenges.

Experimental Protocols (Self-Validating Systems)
To ensure data integrity, researchers must characterize the material using the following

standardized workflows.

Diagram: Characterization Workflow
The following diagram outlines the logical flow for validating the identity and purity of the

scaffold before use in synthesis.

Raw Sample
(CAS 2383747-19-9)

Purity Check
(HPLC-UV / GC-MS)

 Dissolve 
 Recrystallize 

Structural ID
(1H-NMR, 13C-NMR)

 If >98% Property Profiling
(pKa, LogP, Solubility)

 Confirm Structure Release for
Synthesis

 Data Logged 

Click to download full resolution via product page

Figure 1: Step-wise characterization workflow ensuring material quality before application.

Protocol: Potentiometric pKa Determination
Objective: Accurate determination of the acid dissociation constant.

Preparation: Dissolve 5 mg of the compound in a solution of water/methanol (80:20 v/v) to

ensure initial solubility.

Titration: Titrate with 0.1 M KOH standard solution at 25°C under inert gas (

) to prevent carbonate formation.

Analysis: Plot pH vs. Volume of KOH. The inflection point represents the equivalence point;

the half-equivalence point yields the apparent pKa (

).
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Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent

effect and obtain the aqueous pKa.

Protocol: HPLC Purity & Solubility Assay
Objective: Quantify purity and saturation solubility.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

Mobile Phase:

A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress ionization).

B: Acetonitrile.

Gradient: 10% B to 90% B over 15 mins.

Detection: UV at 230 nm and 254 nm.

Standard: Benzoic acid (internal standard) or certified reference material if available.

Spectral Fingerprint (Expected Data)
Researchers should verify the compound identity against these expected spectral features.

Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d6

Carboxylic Acid (-COOH): Broad singlet at 12.5 – 13.5 ppm (exchangeable with

).

Aromatic Protons:

H-3 (Singlet): ~7.0 – 7.2 ppm (Shielded by adjacent OMe).

H-6 (Singlet): ~7.6 – 7.8 ppm (Deshielded by COOH and Cl).
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Note: The para-relationship of protons (positions 3 and 6) results in singlets due to lack of

coupling.

Methoxy (-OCH3): Singlet at 3.8 – 3.9 ppm (Integral 3H).

Methyl (-CH3): Singlet at 2.2 – 2.3 ppm (Integral 3H).

Infrared Spectroscopy (FT-IR)
O-H Stretch: Broad band 2800 – 3200 cm⁻¹ (Carboxylic acid dimer).

C=O Stretch: Strong peak 1680 – 1700 cm⁻¹ (Aromatic acid).

C-Cl Stretch:700 – 750 cm⁻¹.

C-O-C Stretch:1250 cm⁻¹ (Aryl alkyl ether).

Safety & Handling (MSDS Highlights)
As a halogenated benzoic acid derivative, strict safety protocols are required.

GHS Classification:

Skin Irritation (Category 2): H315

Eye Irritation (Category 2A): H319

STOT-SE (Category 3): H335 (Respiratory irritation)

Handling: Use in a fume hood. Avoid dust formation.

Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from

moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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